![molecular formula C24H27Cl2NO3 B7740575 8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one](/img/structure/B7740575.png)
8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the dibutylamino group and the dichlorophenyl group in its structure suggests potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dibutylamino Group: The dibutylamino group can be introduced through a Mannich reaction, where the chromen-4-one derivative is reacted with formaldehyde and dibutylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group at the 7-position can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted dichlorophenyl derivatives.
科学的研究の応用
8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The exact mechanism of action of 8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dibutylamino group may enhance its binding affinity to certain biological targets, while the dichlorophenyl group may contribute to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
Flavonoids: Natural compounds with a similar chromen-4-one core.
Coumarins: Compounds with a benzopyrone structure, similar to chromen-4-one.
Quinolones: Compounds with a bicyclic structure containing a nitrogen atom.
Uniqueness
8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one is unique due to the presence of the dibutylamino and dichlorophenyl groups, which may confer specific pharmacological properties not found in other similar compounds. These structural features may enhance its binding affinity, stability, and bioavailability, making it a valuable compound for further research and development.
特性
IUPAC Name |
8-[(dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Cl2NO3/c1-3-5-11-27(12-6-4-2)14-19-22(28)10-9-18-23(29)20(15-30-24(18)19)17-8-7-16(25)13-21(17)26/h7-10,13,15,28H,3-6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUUABJEBUCWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one;hydrochloride](/img/structure/B7740495.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one;hydrobromide](/img/structure/B7740496.png)
![7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one;perchloric acid](/img/structure/B7740497.png)
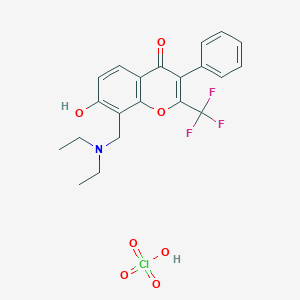
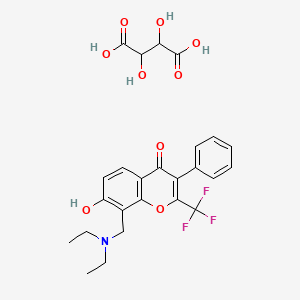
![3-(3-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7740511.png)
![3-(3-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7740518.png)
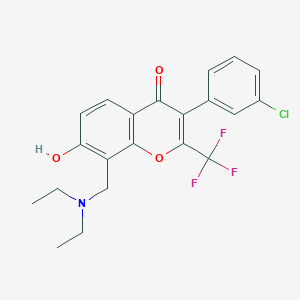
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7740528.png)
![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7740534.png)
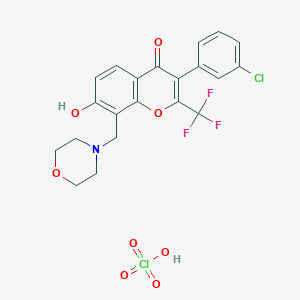
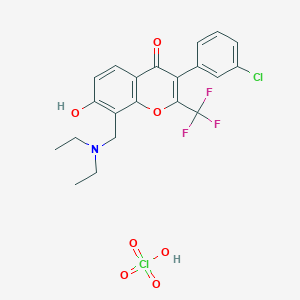
![3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7740563.png)
![3-(2,4-Dichlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B7740580.png)
